molecular formula C15H23N3O3 B3227941 tert-Butyl 4-((3-methylpyrazin-2-yl)oxy)piperidine-1-carboxylate CAS No. 1261235-06-6

tert-Butyl 4-((3-methylpyrazin-2-yl)oxy)piperidine-1-carboxylate

Cat. No. B3227941
CAS RN: 1261235-06-6
M. Wt: 293.36 g/mol
InChI Key: MAZXEQLEKZBXSC-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((3-methylpyrazin-2-yl)oxy)piperidine-1-carboxylate is a compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential applications in various fields of research. In

Mechanism of Action

The mechanism of action of tert-Butyl 4-((3-methylpyrazin-2-yl)oxy)piperidine-1-carboxylate is not well understood. However, studies have suggested that it may interact with specific enzymes or receptors in the body, leading to its observed bioactive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have indicated that it may have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-cancer effects, with studies indicating that it may inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using tert-Butyl 4-((3-methylpyrazin-2-yl)oxy)piperidine-1-carboxylate in lab experiments is its unique chemical structure, which may allow for the synthesis of new compounds with specific bioactive properties. However, one limitation of using this compound is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on tert-Butyl 4-((3-methylpyrazin-2-yl)oxy)piperidine-1-carboxylate. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties, with the goal of developing new drugs that can target these pathways. Additionally, further studies are needed to better understand the mechanism of action of this compound, which may provide insights into its potential applications in various fields of research. Finally, research is needed to optimize the synthesis method for this compound, with the goal of producing high yields of the compound with minimal impurities.

Scientific Research Applications

Tert-Butyl 4-((3-methylpyrazin-2-yl)oxy)piperidine-1-carboxylate has potential applications in various fields of scientific research. One of the primary uses of this compound is in medicinal chemistry, where it can be used as a starting material for the synthesis of new drugs. Additionally, it has been shown to have potential as a bioactive compound, with studies indicating that it may have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

tert-butyl 4-(3-methylpyrazin-2-yl)oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-11-13(17-8-7-16-11)20-12-5-9-18(10-6-12)14(19)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZXEQLEKZBXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129080
Record name 1-Piperidinecarboxylic acid, 4-[(3-methyl-2-pyrazinyl)oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261235-06-6
Record name 1-Piperidinecarboxylic acid, 4-[(3-methyl-2-pyrazinyl)oxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261235-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[(3-methyl-2-pyrazinyl)oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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